2-Fluorobenzeneethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobenzeneethanethiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with a fluorine atom and an ethanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzeneethanethiol typically involves the introduction of a thiol group to a fluorobenzene derivative. One common method is the nucleophilic substitution reaction where a fluorobenzene derivative reacts with ethanethiol under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethanethiol, making it a more reactive nucleophile.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency. The use of automated systems can help control reaction conditions such as temperature and pressure, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzeneethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium amide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorobenzeneethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving thiol groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluorobenzeneethanethiol involves its ability to interact with various molecular targets through its thiol group. Thiol groups are known to form strong bonds with metals and other electrophilic centers, making this compound useful in catalysis and as a ligand in coordination chemistry. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanethiol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Chlorobenzeneethanethiol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and physical properties.
2-Bromobenzeneethanethiol: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.
Uniqueness
2-Fluorobenzeneethanethiol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and other applications.
Properties
CAS No. |
1099665-56-1 |
---|---|
Molecular Formula |
C8H9FS |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(2-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H9FS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 |
InChI Key |
CYVNGKCGAUOWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCS)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.